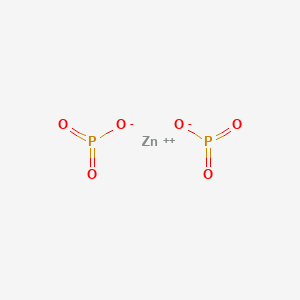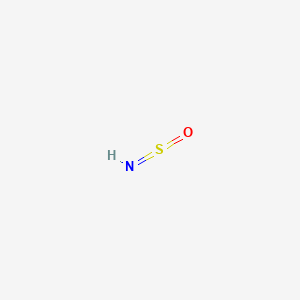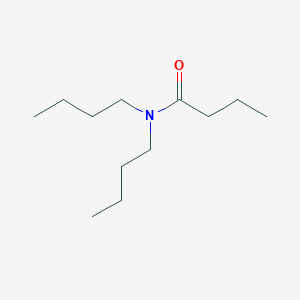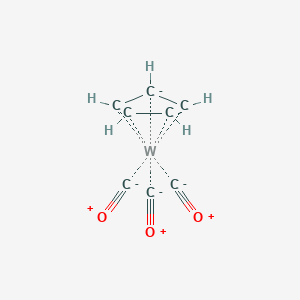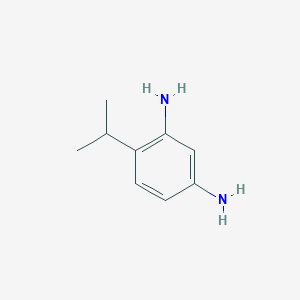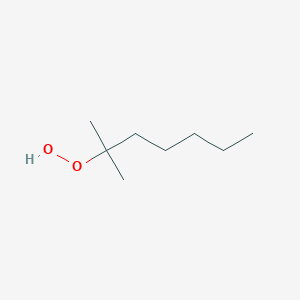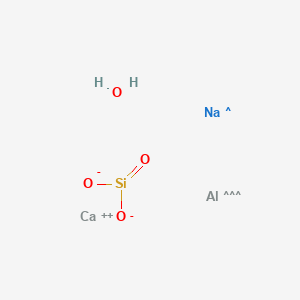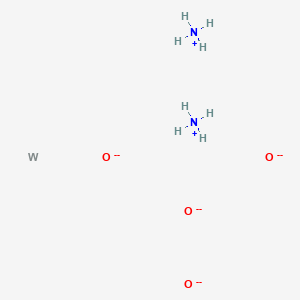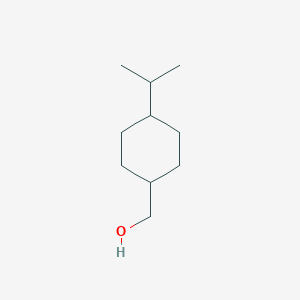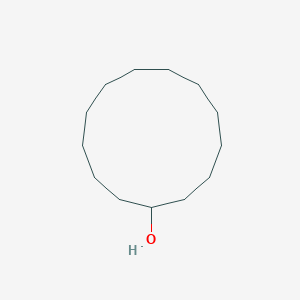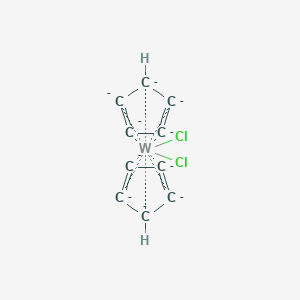
Cyclopenta-1,3-diene;dichlorotungsten
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Cyclopenta-1,3-diene compounds, including derivatives like 1,2,3,4-tetrachloro-5,5-dimethoxy-cyclopenta-1,3-diene, have been shown to be excellent cyclic dienes for Diels-Alder reactions, yielding norbornene derivatives which are pivotal in synthesizing complex natural and non-natural products (Khan, Prabhudas, & Dash, 2000). These reactions exhibit high endo selectivity and the products formed have a rigid framework, providing high selectivity and directional nature to various substituents.
Molecular Structure Analysis
The molecular structure of cyclopenta-1,3-diene derivatives is crucial for their reactivity and application in organic synthesis. For instance, the cyclopolymerization of nonconjugated dienes with a tridentate phenoxyamine hafnium complex supported by an sp3-C donor leads to poly(methylene-1,3-cycloalkanes), demonstrating the structural complexity and stereochemical properties of these compounds (Edson & Coates, 2009).
Chemical Reactions and Properties
Cyclopenta-1,3-dienes undergo a variety of chemical reactions, highlighting their versatile chemical properties. For example, the reaction of chlorosulphonyl isocyanate with cyclopenta-1,3-dienes yields N-chlorosulphonyl β-lactam as the primary product, which undergoes thermal rearrangements to more stable products or substitution products, demonstrating the dienes' reactivity towards electrophilic addition and their potential in synthesizing bicyclic systems (Malpass & Tweddle, 1977).
Physical Properties Analysis
The physical properties of cyclopenta-1,3-diene derivatives, such as solubility, melting point, and boiling point, are determined by their molecular structure. These properties are crucial for their application in synthesis and material science. The crystal structure analysis of derivatives like cyclopentadienyl(1,4-dimethyl-1,4-dibora-2,5-cyclohexadiene)cobalt reveals the molecular orientation and bonding distances, providing insights into the compound's stability and reactivity (Herberich, Hessner, Beswetherick, Howard, & Woodward, 1980).
Wissenschaftliche Forschungsanwendungen
Anharmonic Thermochemistry
- Cyclopenta-1,3-diene derivatives, such as 5-methylcyclopenta-1,3-diene and 5-ethylcyclopenta-1,3-diene, have been studied for their gas-phase thermochemical properties. These properties are important in combustion modeling. The study involved high-level ab initio quantum chemistry calculations to determine heat capacities and entropies, taking into account anharmonic molecular motions like internal rotations (Catoire et al., 2003).
Synthesis and Reactivity
- Cyclopenta-1,3-diene has been utilized in reactions with chlorosulphonyl isocyanate, leading to the synthesis of N-chlorosulphonyl β-lactam, a key intermediate in organic synthesis. This reaction pathway demonstrates the versatility of cyclopenta-1,3-diene in chemical synthesis (Malpass & Tweddle, 1977).
Diels-Alder Reactions and Organic Synthesis
- Cyclopenta-1,3-diene derivatives, such as 1,2,3,4-tetrachloro-5,5-dimethoxycyclopenta-1,3-diene, are excellent for Diels-Alder reactions with various dienophiles. These reactions produce norbornene derivatives, which are crucial building blocks for complex natural and non-natural product synthesis. The rigid framework of these products offers high selectivity and directionality for various substituents (Khan et al., 2000).
Photoluminescence Properties
- Cyclopenta-1,3-diene derivatives have been studied for their photoluminescence properties. These derivatives display solvent-dependent fluorescence emissions and aggregation-induced emission enhancement (AIEE), with their photoluminescent properties influenced by intermolecular interactions and molecular stacking (Zhang et al., 2013).
pH Indicators
- (Triphenylphosphoranylidene)cyclopenta-1,3-dienes, with stabilized zwitterionic resonance structures, have been applied as new pH indicators. These compounds exhibit strong colors with high extinction coefficients in the alkali pH range, demonstrating their potential use in various pH-sensitive applications (Nourmohammadian et al., 2007).
Safety And Hazards
Cyclopenta-1,3-diene should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Eigenschaften
IUPAC Name |
cyclopenta-1,3-diene;dichlorotungsten |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H.2ClH.W/c2*1-2-4-5-3-1;;;/h2*1H;2*1H;/q2*-5;;;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNZLXYIBJJJQAH-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH-]1[C-]=[C-][C-]=[C-]1.[CH-]1[C-]=[C-][C-]=[C-]1.Cl[W]Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H2Cl2W-10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 431167 | |
CAS RN |
12184-26-8 |
Source


|
| Record name | NSC290075 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=290075 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



